N1-(4-acetamidophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
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Description
N1-(4-acetamidophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, also known as Compound A, is a novel small molecule that has shown promising results in scientific research. This compound is a potential candidate for the treatment of various diseases, including cancer and inflammatory disorders. In
Scientific Research Applications
Chiral Recognition and Receptor Binding
One study explored the chiral recognition of flexible melatonin receptor ligands, indicating the importance of chain conformation on receptor binding, highlighting the significance of such compounds in receptor affinity and selectivity (Elisi et al., 2020).
Antimicrobial Agents
Another research focus includes the synthesis of novel indolin-1-yl-N-aryl acetamides evaluated as antimicrobial agents against various pathogenic microorganisms, showing that some synthesized compounds have promising antibacterial and antifungal activities (Debnath & Ganguly, 2015).
Anti-inflammatory and Analgesic Activities
Acetamidophenyl derivatives have been investigated for their anti-inflammatory activity. For instance, substituted 1,3,4-oxadiazoles have shown varying degrees of anti-inflammatory and analgesic effectiveness, underlining their potential in developing new therapeutic agents (Nargund et al., 1994).
Synthesis and Characterization
The synthesis of specific acetamide derivatives and their characterization through molecular docking and geometrical optimization have been detailed, providing insights into their structure-activity relationships and potential as anticancer agents (Al-Ostoot et al., 2020).
Antiallergic Agents
Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides as antiallergic agents exemplifies the therapeutic potential of such compounds, demonstrating potent antiallergic activity in preclinical models (Menciu et al., 1999).
properties
IUPAC Name |
N'-(4-acetamidophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-16(29)26-18-8-10-19(11-9-18)27-24(31)23(30)25-15-21(22-7-4-14-32-22)28-13-12-17-5-2-3-6-20(17)28/h2-11,14,21H,12-13,15H2,1H3,(H,25,30)(H,26,29)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDWQIGLRMISGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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